molecular formula C20H20F3N5O2 B10856448 (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide

(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B10856448
M. Wt: 419.4 g/mol
InChI Key: AFMDUVFVMUUFKZ-INIZCTEOSA-N
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Description

TUG-2304 is a synthetic organic compound known for its role as a free fatty acid receptor 2 (FFA2) antagonist.

Preparation Methods

The synthesis of TUG-2304 involves bioisosteric replacement of the carboxylic acid group of the established FFA2 antagonist CATPB. The synthetic route includes several steps, starting with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations .

Chemical Reactions Analysis

TUG-2304 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

TUG-2304 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationship of FFA2 antagonists.

    Biology: It helps in understanding the role of FFA2 in various biological processes, including inflammation and metabolism.

    Medicine: It is being investigated for its potential therapeutic applications in treating metabolic and inflammatory diseases.

    Industry: It may have applications in the development of new drugs targeting FFA2 .

Mechanism of Action

TUG-2304 exerts its effects by antagonizing the free fatty acid receptor 2 (FFA2). This receptor is involved in mediating the effects of short-chain fatty acids, which play a role in various metabolic and inflammatory processes. By inhibiting FFA2, TUG-2304 can modulate these processes, potentially leading to therapeutic benefits in conditions like inflammation and metabolic diseases .

Comparison with Similar Compounds

TUG-2304 is unique compared to other FFA2 antagonists due to its high potency and favorable physicochemical and pharmacokinetic properties. Similar compounds include:

TUG-2304 stands out due to its ability to completely inhibit propionate-induced neutrophil migration and respiratory burst, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H20F3N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(2S)-1-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C20H20F3N5O2/c1-30-17-4-2-3-14(10-17)11-19(29)24-16(12-18-25-27-28-26-18)9-13-5-7-15(8-6-13)20(21,22)23/h2-8,10,16H,9,11-12H2,1H3,(H,24,29)(H,25,26,27,28)/t16-/m0/s1

InChI Key

AFMDUVFVMUUFKZ-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC3=NNN=N3

Origin of Product

United States

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